molecular formula C17H18N2O2 B1472105 Benzyl 2-(5-aminoindolin-1-yl)acetate CAS No. 1431565-91-1

Benzyl 2-(5-aminoindolin-1-yl)acetate

Cat. No. B1472105
CAS RN: 1431565-91-1
M. Wt: 282.34 g/mol
InChI Key: HEFJCEWILJXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Benzyl 2-(5-aminoindolin-1-yl)acetate comprises of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Future Directions

Indole derivatives, such as Benzyl 2-(5-aminoindolin-1-yl)acetate, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions focusing on the development of new drugs using this compound.

properties

IUPAC Name

benzyl 2-(5-amino-2,3-dihydroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-15-6-7-16-14(10-15)8-9-19(16)11-17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFJCEWILJXNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of benzyl 2-(5-nitroindolin-1-yl)acetate (0.700 g, 2.241 mmol) in a mixture of ethanol (20 ml) and water (10 ml), iron powder (0.751 g, 13.45 mmol) and ammonium chloride (0.084 g, 1.569 mmol) were added, and the resulting mixture was heated to reflux for 1 hour and 15 minutes. The insoluble was filtered off, and the filtrate was concentrated under vacuum. The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate and evaporated to dryness to give benzyl 2-(5-aminoindolin-1-yl)acetate (0.626 g, 2.217 mmol, 99% yield). MS/ESI+ 283.0 [MH]+.
Name
benzyl 2-(5-nitroindolin-1-yl)acetate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.751 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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